Diazene, 1-naphthalenyl-2-naphthalenyl-
Description
Contextualization of Aryl Diazenes and the Naphthalene (B1677914) Moiety in Advanced Organic Chemistry
Aryl diazenes, commonly known as azo compounds, are organic molecules featuring a –N=N– functional group where both substituents are aryl groups. wikipedia.org These compounds are notable for their extended π-electron conjugation system, which is responsible for their characteristic colors, making them historically significant as dyes and pigments. researchgate.netjchemrev.com Beyond their color, the azo group imparts chemical stability and allows for cis-trans isomerization upon exposure to light or heat, a property that is foundational to their use in photoresponsive materials. mdpi.com In organic synthesis, the diazene (B1210634) linkage is a versatile functional group; it can be a precursor to other nitrogen-containing compounds or can be cleaved to form radical or ionic intermediates for subsequent reactions. ntu.edu.sg The synthesis of aromatic azo compounds has traditionally been achieved through azo coupling, an electrophilic substitution reaction between an aryl diazonium cation and an electron-rich aromatic ring. wikipedia.org Modern synthetic chemistry continues to explore greener and more efficient methods, including the direct oxidation of aromatic amines and reductive coupling of nitro compounds. mdpi.com
The naphthalene moiety is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings. algoreducation.comstudy.com This fused bicyclic system provides a stable, rigid, and lipophilic scaffold that is a cornerstone in various chemical disciplines. nbinno.com Its planar structure and delocalized pi-electron system are key to its distinct electronic and optical properties. nbinno.com In medicinal chemistry, the naphthalene core is incorporated into numerous pharmaceuticals to enhance biological interactions and modulate pharmacokinetic properties. nbinno.comresearchgate.net In materials science, naphthalene derivatives are crucial for developing organic electronic materials, fluorescent probes, and specialty polymers due to their inherent photophysical characteristics. nbinno.com The ability to functionalize naphthalene at various positions allows for the fine-tuning of its properties, making it an indispensable building block in the synthesis of complex organic molecules. nbinno.comresearchgate.net
Significance of Diazene, 1-naphthalenyl-2-naphthalenyl- within Azo Compound Research
Within the extensive family of azo compounds, "Diazene, 1-naphthalenyl-2-naphthalenyl-" (also known as 1,2'-azonaphthalene) holds particular significance as an asymmetric diaryl diazene. Its structure, featuring an azo bridge connecting a 1-naphthyl group and a 2-naphthyl group, distinguishes it from its symmetric isomers, 1,1'-azonaphthalene and 2,2'-azonaphthalene. This asymmetry can lead to unique electronic and steric properties, influencing its reactivity, spectral characteristics, and potential applications.
The primary route for the synthesis of related naphthalenyl azo compounds involves the diazotization of a naphthylamine followed by coupling with a naphthol or another activated naphthalene derivative. chemicalbook.com For instance, the synthesis of the related compound 1-(1-naphthylazo)-2-naphthol is achieved by the diazotization of naphthalen-1-amine and its subsequent coupling with naphthalen-2-ol. chemicalbook.com This established methodology provides a reliable pathway for accessing asymmetrically substituted naphthalenyldiazenes like Diazene, 1-naphthalenyl-2-naphthalenyl-.
This specific compound serves as a valuable intermediate in the synthesis of more complex and functionally significant molecules. For example, azonaphthalenes are key precursors for producing 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives, a class of axially chiral compounds widely used in asymmetric catalysis. rsc.org Recent research has demonstrated that the reductive coupling of azonaphthalenes can lead to the formation of BINAMs through a diboron-enabled acs.orgacs.org-sigmatropic rearrangement, highlighting a novel reaction pathway where the azo group acts as an internal oxidant. rsc.org
Table 1: Chemical Identification of Diazene, 1-naphthalenyl-2-naphthalenyl-
| Identifier | Value |
|---|---|
| IUPAC Name | (E)-1-(naphthalen-1-yl)-2-(naphthalen-2-yl)diazene |
| CAS Number | 2653-63-6 |
| Molecular Formula | C₂₀H₁₄N₂ |
| Molecular Weight | 282.34 g/mol biosynth.com |
Scope and Academic Relevance of Current Research Trends
Current research involving azo compounds and naphthalene derivatives is expanding far beyond traditional applications. The unique photophysical properties of these molecules are being harnessed for the development of advanced functional materials. Aromatic azo compounds are central to the creation of molecular photoswitches, where the reversible cis-trans isomerization induced by light can be used to control material properties, biological activity, or chemical reactivity. mdpi.com
In the biomedical field, there is a paradigm shift from using azo compounds merely as dyes to employing them in sophisticated applications like photopharmacology and targeted drug delivery. researcher.life The ability to control the activity of a drug with light using an azo-based photoswitch is a particularly active area of investigation. Furthermore, the naphthalene scaffold continues to be a privileged structure in drug discovery, with ongoing efforts to synthesize novel derivatives with enhanced therapeutic activities against a range of diseases, including cancer and microbial infections. researchgate.net
The synthesis of complex, chiral molecules remains a significant challenge in organic chemistry. Research into azonaphthalenes as precursors for chiral ligands and catalysts, such as BINAM, is highly relevant. rsc.org The development of novel synthetic methods that are more efficient, selective, and environmentally benign is a constant pursuit. This includes new catalytic systems for azo coupling and innovative transformations of the azo group itself. mdpi.comacs.org The study of compounds like Diazene, 1-naphthalenyl-2-naphthalenyl- contributes to this fundamental knowledge base, providing insights into the reactivity and potential of asymmetric azo structures in building complex molecular architectures. rsc.org
Table 2: Physical Properties of Related Azonaphthalenes
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| 1,1'-Azonaphthalene | 487-10-5 | 190 | 484.5 |
| 2,2'-Azonaphthalene | 582-08-1 | N/A | 484.5 |
Note: Data sourced from references biosynth.comalfa-chemistry.com. Data for Diazene, 1-naphthalenyl-2-naphthalenyl- is not widely available, so properties of its isomers are provided for context.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2653-63-6 |
|---|---|
Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
naphthalen-1-yl(naphthalen-2-yl)diazene |
InChI |
InChI=1S/C20H14N2/c1-2-8-17-14-18(13-12-15(17)6-1)21-22-20-11-5-9-16-7-3-4-10-19(16)20/h1-14H |
InChI Key |
INTYTLPOFHZKQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for Naphthalenyldiazenes
Classical Diazotization and Azo Coupling Reactions for Naphthalenyldiazene Formation
The traditional and most widely practiced method for synthesizing azo compounds, including naphthalenyldiazenes, is a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction. wikipedia.org
Diazo Salt Generation from Naphthylamines
The initial step is the conversion of a primary aromatic amine, in this case, a naphthylamine, into a diazonium salt. byjus.com This reaction, known as diazotization, was first reported by Peter Griess in 1858. byjus.comunacademy.com It typically involves treating the primary aromatic amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5°C). vedantu.com
The mechanism commences with the protonation of nitrous acid by the strong acid, leading to the formation of the highly reactive nitrosonium ion (NO⁺), which acts as an electrophile. vedantu.comjove.com The lone pair of electrons on the nitrogen atom of the naphthylamine then attacks the nitrosonium ion. vedantu.com A series of proton transfers and the subsequent elimination of a water molecule result in the formation of the aryldiazonium salt, which contains the characteristic -N≡N⁺ group. vedantu.comjove.com
Primary aryldiazonium ions are relatively stable at low temperatures, which is crucial for their use as intermediates in synthesis. jove.com This stability contrasts with that of primary aliphatic diazonium ions, which are highly unstable and readily decompose. jove.com
Table 1: Key Reagents and Conditions for Diazotization of Naphthylamines
| Reagent/Condition | Purpose | Reference |
| Naphthylamine | Starting primary aromatic amine | imrpress.com |
| Sodium Nitrite (NaNO₂) | Source of nitrous acid | byjus.com |
| Mineral Acid (e.g., HCl) | Catalyst and to generate nitrous acid | vedantu.com |
| Low Temperature (0-5°C) | To ensure stability of the diazonium salt | vedantu.com |
Coupling Reactions with Naphthalene (B1677914) Derivatives
The second step is the azo coupling, an electrophilic aromatic substitution reaction. wikipedia.orgnumberanalytics.com The diazonium salt generated in the first step acts as the electrophile and reacts with an activated aromatic compound, the coupling component. wikipedia.org To synthesize Diazene (B1210634), 1-naphthalenyl-2-naphthalenyl-, the diazonium salt of one naphthylamine isomer would be reacted with another naphthalene derivative, such as a naphthol or another naphthylamine. wikipedia.orgimrpress.com
The coupling partner must be electron-rich to facilitate the electrophilic attack by the relatively weak diazonium ion electrophile. Phenols and naphthols are common coupling agents. wikipedia.org For instance, the reaction of a diazonium salt with β-naphthol (2-naphthol) yields an intensely colored azo compound. wikipedia.orgbiotechjournal.in The reaction is typically carried out in a solution with controlled pH. At alkaline pH (>7.5), phenolic hydroxyl groups are deprotonated to form highly activating phenoxide ions. libretexts.org
The position of the coupling on the naphthalene ring is directed by the existing substituents. In the case of β-naphthol, the coupling occurs at the alpha-position (position 1) because the resulting intermediate carbocation is better stabilized by resonance, allowing for the preservation of aromaticity in one of the rings. stackexchange.com For α-naphthol, coupling generally occurs at the para-position (position 4). stackexchange.com
Advanced Synthetic Approaches to Naphthalenyldiazenes and their Derivatives
While the classical two-step diazotization and coupling sequence remains a cornerstone, modern synthetic chemistry has explored more direct and alternative routes to azo compounds. These advanced methods often aim for improved efficiency, milder reaction conditions, or access to derivatives that are difficult to prepare via classical routes.
Direct Oxidative Coupling of Naphthylamines
This approach offers a more direct pathway to symmetrical azo compounds by avoiding the isolation of diazonium salt intermediates. It involves the direct oxidation of primary aromatic amines. While specific examples for the synthesis of Diazene, 1-naphthalenyl-2-naphthalenyl- via this method are not extensively detailed in the provided search results, the general principle is a known synthetic strategy for azo compounds.
Reductive Coupling Strategies for Nitro-Naphthalene Precursors
Another alternative involves the reductive coupling of nitro-aromatic compounds. For the synthesis of naphthalenyldiazenes, this would entail the reduction of nitro-naphthalene derivatives. This method can be particularly useful for producing symmetrical azo compounds.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of complex molecules. bohrium.combohrium.comdoaj.org This method offers significant advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and often enhanced selectivity. bohrium.com For the synthesis of unsymmetrical aromatic azo compounds like Diazene, 1-naphthalenyl-2-naphthalenyl-, a metal-free, microwave-assisted approach involving the coupling of a nitroarene with an aromatic amine has been developed. bohrium.comnih.govresearchgate.net
This protocol would theoretically involve the reaction of 1-nitronaphthalene (B515781) with 2-naphthylamine (B18577) in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol (B145695) under microwave irradiation. bohrium.comresearchgate.net The microwave energy accelerates the reaction, leading to the formation of the desired diazene in a matter of minutes, as opposed to several hours with conventional heating. bohrium.comdoaj.org The use of an aromatic amine as an in-situ reductant for the nitro group presents a greener and more atom-economical approach. bohrium.com The reaction parameters, such as temperature, pressure, and irradiation time, can be precisely controlled in a dedicated microwave reactor to optimize the synthesis. bohrium.com
Below is a table illustrating the hypothetical effect of microwave parameters on the synthesis of Diazene, 1-naphthalenyl-2-naphthalenyl-.
| Entry | Temperature (°C) | Power (W) | Time (min) | Hypothetical Yield (%) |
| 1 | 120 | 150 | 5 | 75 |
| 2 | 150 | 200 | 3 | 92 |
| 3 | 150 | 200 | 5 | 88 |
| 4 | 180 | 250 | 2 | 85 |
This data is illustrative and based on general trends observed in microwave-assisted synthesis of related azo compounds.
Biochemical Methods in Naphthalenyldiazene Synthesis
The quest for more environmentally benign and sustainable chemical processes has led to the exploration of biochemical methods for synthesis. Enzymatic catalysis, in particular, offers high selectivity and operates under mild reaction conditions. nih.gov For the synthesis of aromatic azo compounds, enzymes such as laccases have shown considerable promise. nih.gov Laccases are multi-copper oxidases that can catalyze the aerobic oxidation of a wide range of aromatic substrates, including amines. nih.gov
The proposed biochemical synthesis of Diazene, 1-naphthalenyl-2-naphthalenyl- would involve the laccase-mediated oxidative coupling of 1-naphthylamine (B1663977) and 2-naphthylamine. The enzyme would first oxidize the aromatic amines to their corresponding radicals, which would then couple to form the N-N bond, followed by further oxidation to yield the final azo compound. nih.govmdpi.com This process would occur in an aqueous buffer solution at or near room temperature, significantly reducing the environmental footprint compared to traditional chemical methods. nih.gov The choice of laccase and the optimization of reaction conditions such as pH and temperature would be critical for achieving high yields and purity. nih.gov
The table below outlines potential enzymatic systems for the synthesis of naphthalenyldiazenes.
| Enzyme Source | Mediator | pH | Temperature (°C) | Potential Applicability |
| Trametes versicolor Laccase | None | 5.0 | 25 | High |
| Bacillus sp. Laccase | ABTS | 6.5 | 37 | Moderate |
| Arthromyces ramosus Peroxidase | H₂O₂ | 7.0 | 30 | Potential for cross-coupling |
This table presents hypothetical scenarios for the enzymatic synthesis of the target compound. nih.gov
Derivatization Strategies for Functionalized Naphthalenyldiazenes
The functionalization of the core Diazene, 1-naphthalenyl-2-naphthalenyl- structure is essential for tuning its physicochemical properties and tailoring it for specific research applications. Derivatization can influence factors such as solubility, electronic absorption and emission, and receptor binding affinity.
Introduction of Sulfonic Acid Groups and Other Functionalities
The introduction of sulfonic acid (–SO₃H) groups is a common strategy to enhance the water solubility of organic dyes and to modulate their electronic properties. wikipedia.org The sulfonation of Diazene, 1-naphthalenyl-2-naphthalenyl- can be achieved through electrophilic aromatic substitution using sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfuric acid. wikipedia.orggoogle.commasterorganicchemistry.com The position of sulfonation on the naphthalene rings is directed by the existing azo group, which is an electron-withdrawing, meta-directing group, and the inherent reactivity of the naphthalene system. ncert.nic.in However, the bulky nature of the naphthalene rings might also play a role in the regioselectivity of the reaction. The reversibility of the sulfonation reaction can also be exploited to protect certain positions on the aromatic system. wikipedia.org Other functionalities, such as nitro groups or halogens, can also be introduced using standard electrophilic aromatic substitution protocols.
The following table provides examples of potential sulfonated derivatives and their anticipated properties.
| Derivative Name | Position of –SO₃H Group(s) | Expected Water Solubility | Potential Application |
| 4-((2-Naphthalenyl)diazenyl)-1-naphthalenesulfonic acid | 4-position of the 1-naphthyl ring | High | Water-soluble dye, pH indicator |
| 5-((1-Naphthalenyl)diazenyl)-2-naphthalenesulfonic acid | 5-position of the 2-naphthyl ring | High | Anionic dye for textiles |
| Diazene, 1,1'-(4,4'-disulfanediyl)bis(naphthalene) | 4 and 4' positions | Very High | Water-soluble electronic material |
The information in this table is based on established principles of dye chemistry. unb.ca
Incorporation of Silicon-Containing Moieties
The incorporation of silicon-containing moieties, such as silyl (B83357) groups (e.g., trimethylsilyl (B98337), -Si(CH₃)₃), can significantly alter the properties of aromatic compounds. Silylation can increase lipophilicity, improve thermal stability, and influence the electronic structure. researchgate.netwikipedia.org The introduction of silyl groups onto the Diazene, 1-naphthalenyl-2-naphthalenyl- framework can be accomplished through various methods, including the reaction of a lithiated derivative of the diazene with a silyl halide (e.g., trimethylsilyl chloride) or through transition metal-catalyzed C-H silylation. wikipedia.orgescholarship.org The latter approach offers a more direct and atom-economical route to functionalization. escholarship.org The steric hindrance around the naphthalene rings would likely direct silylation to the less hindered positions.
A table of potential silylating agents and their expected reaction outcomes is presented below.
| Silylating Agent | Base/Catalyst | Expected Product | Potential Benefit |
| Trimethylsilyl chloride | n-Butyllithium | Mono- or di-silylated diazene | Increased solubility in nonpolar solvents |
| Triethylsilane | Iridium catalyst | Regioselective C-H silylation | Fine-tuning of electronic properties |
| t-Butyldimethylsilyl chloride | Imidazole | Silylation of any hydroxyl substituents | Protection of functional groups |
This table is a hypothetical representation of potential silylation reactions. researchgate.net
Tailoring Substitution Patterns for Specific Research Objectives
The rational design and synthesis of substituted naphthalenyldiazenes are driven by the desire to achieve specific functionalities. The nature and position of substituents on the naphthalene rings can have a profound impact on the molecule's properties, including its color, photostability, and interaction with other molecules. nih.govasm.orgnih.gov For instance, the introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) is expected to cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups (e.g., -NO₂, -CN) would likely induce a hypsochromic (blue) shift. ncert.nic.innih.gov The strategic placement of these groups can also influence the molecule's geometry and its potential for applications in areas such as molecular switches or chemosensors. ijorarjournal.com
The table below illustrates how different substituents might influence the properties of Diazene, 1-naphthalenyl-2-naphthalenyl-.
| Substituent | Position | Expected Effect on Absorption Maximum | Potential Research Objective |
| -OCH₃ | 4-position of 1-naphthyl ring | Bathochromic shift | Development of red-shifted dyes |
| -NO₂ | 4'-position of 2-naphthyl ring | Hypsochromic shift | Probing electronic effects in materials |
| -COOH | 6-position of 2-naphthyl ring | Increased polarity and potential for bioconjugation | Creation of functional biomaterials |
The expected effects are based on established principles of color chemistry and substituent effects in aromatic systems. ncert.nic.innih.gov
Mechanistic Investigations of Naphthalenyldiazene Reactivity and Transformations
Isomerization Dynamics and Pathways of Naphthalenyldiazenes
Like other azobenzene (B91143) derivatives, 1-naphthalenyl-2-naphthalenyldiazene is expected to exist as two geometric isomers: the thermodynamically stable (E)-isomer (trans) and the metastable (Z)-isomer (cis). The interconversion between these states can be triggered by light and heat, a property that is central to their application in molecular switches and functional materials. rsc.orgresearchgate.net
The transformation from the (E)- to the (Z)-isomer is a photochemical process initiated by the absorption of light, typically in the UV region corresponding to the molecule's π→π* transition. researchgate.net The process for diaryl diazenes can be described through a series of steps:
Excitation: The stable (E)-isomer absorbs a photon, promoting it from the ground state (S₀) to an excited electronic state (typically S₂).
Internal Conversion: The molecule rapidly and non-radiatively relaxes from the S₂ state to the lower-energy S₁ excited state.
Isomerization in the Excited State: From the S₁ state, the molecule undergoes a significant structural change. The key reaction coordinate is the rotation or inversion around the central N=N bond. Theoretical studies on azobenzene suggest the dynamics involve changes in the CNNC dihedral angle. dtu.dk While the cis-to-trans isomerization is often a stepwise reaction, the trans-to-cis pathway can be a single smooth step. dtu.dk
Decay to the Ground State: The molecule in its new, twisted geometry decays back to the S₀ ground state. At this point, it can relax into the potential well of either the (Z)-isomer or the (E)-isomer.
Vibrational Cooling: The newly formed (Z)-isomer is in a vibrationally excited ("hot") state, which then rapidly cools to its ground state equilibrium geometry.
The efficiency of this process, known as the quantum yield, is dependent on the specific substitution pattern and the solvent environment. For azobenzene itself, irradiation leads to a photostationary state (PSS), which is a mixture of the (E) and (Z) isomers. researchgate.net Protonation of the azo bridge can significantly alter the absorption bands and, in some cases, reverse the direction of switching, where visible light favors the Z-form. rug.nl
Table 1: Comparison of (E) and (Z) Isomer Properties for Diaryl Diazenes
| Property | (E)-Isomer | (Z)-Isomer |
| Thermodynamic Stability | More Stable | Less Stable (Metastable) |
| Geometry | Planar or near-planar | Non-planar, twisted |
| Dipole Moment | Low (often near zero for symmetrical compounds) | Higher (non-zero) |
| UV-Vis Absorption (π→π) | High intensity, shorter wavelength (e.g., ~320 nm for azobenzene) | Lower intensity, often blue-shifted |
| UV-Vis Absorption (n→π) | Low intensity, longer wavelength (e.g., ~440 nm for azobenzene) | Higher intensity, often overlaps with π→π* band |
The metastable (Z)-isomer can revert to the more stable (E)-isomer thermally, in a process known as thermal reversion or isomerization. rsc.org The rate of this reaction, and thus the half-life of the (Z)-isomer, is a critical parameter for photoswitch applications and is highly sensitive to the molecular structure and environment. nih.gov
Two primary mechanisms have been proposed for this thermal Z→E isomerization in the ground state:
Rotation: This pathway involves rotation around the N=N double bond via a transition state where the two naphthalene (B1677914) rings are perpendicular to each other.
Inversion: This pathway proceeds through a planar, T-shaped transition state where one of the nitrogen atoms becomes sp-hybridized, and one of the naphthyl groups is collinear with the N=N bond. nih.gov
Computational and experimental studies on related azoheteroarenes suggest that the inversion pathway is often lower in energy than the rotational pathway. nih.gov The presence of bulky substituents, such as the naphthalene rings in 1-naphthalenyl-2-naphthalenyldiazene, can influence the activation barrier and therefore the rate of isomerization. Furthermore, studies have shown that triplet states can also be involved, providing an alternative, lower-energy pathway for isomerization compared to the ground-state (singlet) reaction. nih.gov The half-life of the Z-isomer can be tuned from minutes to years by modifying the aryl substituents. nih.gov The interaction of the diazene (B1210634) with binding partners, such as proteins or metal ions, can also significantly alter the thermal reversion rate, depending on whether the transition state for reversion more closely resembles the dark (E) or light (Z) state. nih.gov
Reaction Mechanisms Involving the Diazene Linkage
The lone pairs on the nitrogen atoms of the diazene group allow it to act as a ligand for transition metals. This coordination is the basis for its use as a directing group in catalysis, where it positions a metal catalyst near a specific C-H bond, enabling regioselective functionalization. researchgate.netnih.gov
The diazene linkage can serve as an anchor point for a metal catalyst, facilitating reactions on the attached aromatic rings. This strategy has been successfully employed in palladium-catalyzed reactions where the azo group directs ortho-C-H activation with high selectivity. researchgate.net This directing group ability is fundamental to understanding how 1-naphthalenyl-2-naphthalenyldiazene might participate in the catalytic cycles described below.
While direct involvement of 1-naphthalenyl-2-naphthalenyldiazene in the cyclodimerization of arylalkynes is not prominently documented, the general mechanism for rhodium-catalyzed alkyne cyclizations provides a framework for its potential role. These reactions typically proceed through key rhodacyclic intermediates. nih.govnih.gov
A plausible catalytic cycle for a [2+2+2] cyclotrimerization, which is related to cyclodimerization, is as follows:
Oxidative Cyclization: Two alkyne molecules coordinate to a Rh(I) catalyst. This is followed by oxidative cyclization to form a five-membered rhodacyclopentadiene intermediate (A ). nih.gov
Alkyne Coordination & Insertion: A third alkyne molecule coordinates to the rhodacyclopentadiene intermediate, forming complex B . nih.gov This complex can then undergo insertion or a formal [5+2] cycloaddition.
Intermediate Formation: The insertion leads to a seven-membered rhodacycloheptatriene intermediate (D ). nih.gov
Reductive Elimination: This intermediate undergoes reductive elimination to release the final aromatic product, regenerating the active Rh(I) catalyst for the next cycle. nih.gov
In such a process, a diazene compound could act as an ancillary ligand on the rhodium center, modifying its electronic properties and steric environment, thereby influencing the efficiency and selectivity of the reaction without being consumed.
Table 2: Plausible Steps in Rhodium-Catalyzed Alkyne Cyclization
| Step | Description | Key Intermediate |
| 1 | Coordination of two alkyne units to Rh(I) and subsequent oxidative cyclization. | Rhodacyclopentadiene |
| 2 | Coordination of a third alkyne to the rhodium center. | Rhodacyclopentadiene-alkyne complex |
| 3 | Migratory insertion of the third alkyne into a Rh-C bond. | Rhodacycloheptatriene |
| 4 | Reductive elimination of the arene product and regeneration of the Rh(I) catalyst. | Rh(I) catalyst |
Palladium-catalyzed annulation reactions are powerful tools for constructing fused ring systems. nih.govnih.gov The azo group is a well-established directing group for palladium-catalyzed C-H activation, enabling functionalization at the ortho-position of the aryl rings. researchgate.net This provides a clear mechanistic pathway for the involvement of 1-naphthalenyl-2-naphthalenyldiazene in such transformations.
A general mechanism for a Pd-catalyzed annulation involving C-H activation directed by an azo group can be proposed:
Coordination: The diazene compound coordinates to a Pd(II) salt (often formed in situ from a Pd(0) precursor) through one of the nitrogen lone pairs.
C-H Activation/Palladation: The coordinated palladium center selectively activates a C-H bond at the ortho-position of one of the naphthalene rings. This step, often the rate-determining one, occurs via a concerted metalation-deprotonation (CMD) pathway to form a stable five-membered palladacycle intermediate. nih.gov
Coordination and Migratory Insertion: The second reactant, such as an alkyne or an alkene, coordinates to the palladium center within the palladacycle. This is followed by migratory insertion of the unsaturated partner into the Pd-C bond, expanding the ring and forming a new C-C bond.
Reductive Elimination or β-Hydride Elimination: The cycle is completed through a final step that forms the annulated product and regenerates the active palladium catalyst. This can occur via reductive elimination, which forms another C-C or C-heteroatom bond, or through β-hydride elimination if a suitable hydrogen is available.
This directing-group strategy would allow for the regioselective construction of complex polycyclic aromatic structures fused to one of the naphthalene rings of the starting diazene.
Metal-Catalyzed Reactions and Intermediate Formation.
Formation of Metallacarbenes from Diazoalkanes
The reaction of diazoalkanes with late transition metal complexes is a fundamental method for generating metallacarbene complexes. Studies on analogous compounds, such as phenyl diazomethane, provide insight into the likely mechanism for naphthalenyl-diazenes. The process is initiated by the reaction of a transition metal dinitrogen complex with the diazoalkane. nih.govutexas.edu
At low temperatures, around -70 °C, this reaction leads to the formation of a diazo intermediate complex where the diazo moiety is coordinated to the metal center through the terminal nitrogen atom (η¹-N coordination). nih.govutexas.edu However, for the subsequent formation of the carbene complex, a different intermediate, the η¹-C bound diazo complex, appears to be critical. nih.govutexas.edu The decomposition of the η¹-N coordinated complex at low temperatures often yields only small amounts of the desired carbene complex, with the primary products being the starting dinitrogen complex and stilbene (B7821643) (in the case of phenyl diazomethane), suggesting that the diazoalkane can dissociate and re-attack the metal center through its carbon atom. nih.govutexas.edu
The steric properties of the ligands on the metal center play a crucial role in determining the reaction pathway. nih.gov For instance, with bulky phosphine (B1218219) ligands, the formation of the η¹-C bound diazo complex is considered a key intermediate step for carbene formation. nih.govutexas.edu Computational studies support that the steric requirements necessary for the formation of this η¹-C diazo intermediate can predict the outcome of the reaction between a diazoalkane and a late transition metal complex. nih.gov
Nickel-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral compounds. acs.org While much of this field has been dominated by precious metals like rhodium and ruthenium, there is growing interest in using earth-abundant first-row transition metals such as nickel. mdpi.comwikipedia.org Nickel-based catalysts have shown great potential in the asymmetric hydrogenation of a variety of unsaturated substrates, including olefins, ketones, and imines. mdpi.comwikipedia.orgscispace.com
The hydrogenation of the N=N double bond in a diazene is analogous to the reduction of C=N bonds in imines and hydrazones. Research has demonstrated the efficacy of nickel catalysts for the asymmetric transfer hydrogenation of hydrazones and other ketimines using formic acid as the hydrogen source. nih.gov These reactions often require strongly donating bisphosphine ligands to support the nickel catalyst. nih.gov Similarly, highly efficient nickel-catalyzed asymmetric hydrogenation of β-acylamino nitroolefins and α-substituted acrylic acids has been achieved using H₂ gas under mild conditions, yielding products with excellent enantioselectivities. mdpi.comwikipedia.org These successes suggest that nickel catalytic systems could be effectively applied to the asymmetric hydrogenation of the azo bond in "Diazene, 1-naphthalenyl-2-naphthalenyl-" to produce chiral hydrazo-naphthalene compounds.
| Substrate Type | Catalyst System | Key Conditions | Result | Source |
|---|---|---|---|---|
| β-Acylamino Nitroolefins | Ni(OAc)₂ / (S)-Binapine | 5 atm H₂, room temp. | Up to 99% yield and 99% ee | mdpi.com |
| α-Substituted Acrylic Acids | Ni(OAc)₂·4H₂O / (R,R)-QuinoxP* | 30 bar H₂, 50 °C | Up to 99.4% ee, 10,000 S/C | wikipedia.org |
| Hydrazones & Ketimines | Nickel / Bisphosphines | Formic acid reductant | Effective transfer hydrogenation | nih.gov |
| [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines | Nickel / (R)-BINAP | H₂ gas | Kinetic resolution with high selectivity (s up to 89) | scispace.com |
Nucleophilic and Electrophilic Interactions at the Azo Bond
The azo bond (–N=N–) in "Diazene, 1-naphthalenyl-2-naphthalenyl-" exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. The nitrogen atoms possess lone pairs of electrons, allowing the diazene to function as a Lewis base, for example, by binding to low-valence metal centers. wikipedia.org
Conversely, the azo group can behave as an electrophile. The reactivity of diazonium salts, which are precursors to many azo compounds, highlights the electrophilic nature of the nitrogen atoms. researchgate.net In diazo coupling reactions, the diazonium ion is readily attacked by electron-rich nucleophiles, such as phenols or anilines, to form the azo linkage. nih.gov The diazonium group is strongly electron-withdrawing, which enhances the electrophilicity of the terminal nitrogen. researchgate.net In the diazene itself, this electrophilicity is reduced but not eliminated. The presence of the large, polarizable naphthalenyl groups influences the electron density of the azo bond, and it can be susceptible to nucleophilic attack, particularly under conditions that favor addition reactions.
Four-Electron Reduction Processes of Diazo Compounds
The reduction of aromatic azo compounds like "Diazene, 1-naphthalenyl-2-naphthalenyl-" to their corresponding primary amines is a four-electron, four-proton process. This transformation typically proceeds through a stable intermediate, the corresponding hydrazo compound (e.g., 1,2-di(naphthalenyl)hydrazine), which is the product of a two-electron reduction.
Electrochemical studies on aromatic azo compounds in aprotic media show that the reduction occurs in two distinct, sequential one-electron steps. utexas.edu The first electron transfer is a rapid, reversible step that produces a stable anion radical (Ar-N=N-Ar)⁻•. utexas.edu The second electron transfer is slower and produces a dianion (Ar-N=N-Ar)²⁻, which is a more reactive species. utexas.edu
Two-Electron Reduction: Ar-N=N-Ar + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar
Four-Electron Reduction: Ar-N=N-Ar + 4e⁻ + 4H⁺ → 2 Ar-NH₂
This stepwise reduction is fundamental to the behavior of azo compounds in various chemical and biological systems. For instance, X-ray-induced cleavage of azo bonds is proposed to occur via a two-electron reduction followed by the cleavage of the N-N single bond. nih.gov
Decomposition and Cleavage Pathways
Thermal and Photochemical Degradation Mechanisms
Aromatic diazenes are subject to decomposition and transformation through both thermal and photochemical pathways. Unlike aliphatic azoalkanes, which readily lose N₂ upon heating to form radicals, aromatic diazenes like azobenzene and its derivatives are significantly more stable due to the strong bond between the sp²-hybridized carbon of the aryl ring and the nitrogen atom.
The primary photochemical process for aromatic diazenes is a reversible trans-cis isomerization around the N=N bond. wikipedia.org The more stable trans isomer can be converted to the cis isomer by irradiation with UV light, while the reverse reaction can be induced by visible light or occurs thermally in the dark. wikipedia.orgscispace.com This photoisomerization is the basis for their use as molecular switches but does not represent a degradation of the molecule. scispace.com
Irreversible degradation, or cleavage, can also occur under more energetic conditions. Thermal decomposition of related diazonium salts proceeds via an Sₙ1-type mechanism, forming a highly reactive aryl cation and nitrogen gas. researchgate.net Photochemical decomposition can also occur, where UV irradiation leads to the formation of an ion pair that can cleave into constituent products. nih.govazom.com For aromatic diazenes, high-energy photochemical or thermal stress can lead to the homolytic cleavage of the N=N bond, generating aryl radicals and nitrogen gas, although this requires more energy than simple isomerization.
Role of Diazene Linkers in Controlled Chemical Release
The characteristic reactivity of the azo bond makes it an excellent "linker" for creating stimuli-responsive materials, particularly for controlled chemical and drug release. rsc.orgresearchgate.net The release of a cargo molecule attached via an azo linker can be triggered by specific environmental cues, primarily through reductive or photochemical cleavage. nih.govrsc.org
Reductive Cleavage: The azo bond is relatively stable under normal aerobic physiological conditions but can be selectively cleaved under reducing conditions. rsc.org This property is exploited for targeted drug delivery to hypoxic environments, such as solid tumors and certain bacteria-rich regions like the colon, where azoreductase enzymes are present. nih.govnih.govresearchgate.net These enzymes catalyze the reductive cleavage of the azo bond, breaking the linker and releasing the active drug specifically at the target site. nih.govnih.govresearchgate.net This "switched on" activation in the target microenvironment minimizes off-target toxicity. nih.gov
Photochemical Release: Light provides an external trigger for release. This can occur via two main mechanisms:
Isomerization-Induced Disruption: The trans-cis photoisomerization of the azobenzene unit induces a significant change in molecular geometry and polarity. nih.govmdpi.com When these linkers are incorporated into a drug delivery vehicle like a liposome (B1194612) or a polymeric nanoparticle, light-induced isomerization can disrupt the carrier's membrane or structure, leading to the release of the encapsulated drug. nih.govacs.org
Photocleavage: Direct cleavage of the azo bond can also be induced by light, typically UV, leading to the irreversible release of the attached molecule. azom.comnih.gov
These mechanisms allow for high spatial and temporal control over chemical release, making azo-linked systems valuable in fields ranging from materials science to medicine. nih.govrsc.org
| Stimulus | Mechanism | Typical Application Environment | Source |
|---|---|---|---|
| Hypoxia / Reduction | Enzymatic (azoreductase) cleavage of the N=N bond. | Solid tumors, colon-specific drug delivery. | nih.govnih.govrsc.org |
| Light (UV/Visible) | Reversible trans-cis isomerization causing disruption of a nanocarrier (e.g., liposome). | Photodynamic therapy, externally controlled release systems. | nih.govacs.orgmdpi.com |
| Light (UV) | Irreversible photocleavage of the N=N bond. | Release of "caged" compounds, materials science. | azom.comnih.gov |
| X-Rays | Two-electron reduction by hydrated electrons, followed by N-N bond cleavage. | Deep-tissue activation of caged compounds. | nih.gov |
Theoretical and Computational Chemistry Approaches to Naphthalenyldiazenes
Molecular Dynamics Simulations and Conformation Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions.
Analysis of Electronic Properties and Reactivity Descriptors
Computational methods are extensively used to calculate a variety of electronic properties that act as descriptors for chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the two most important orbitals in a molecule: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO: This is the outermost orbital containing electrons. Molecules often use these electrons in reactions, so the HOMO is associated with the ability to donate electrons (nucleophilicity). youtube.com A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: This is the innermost orbital that is empty of electrons. It can accept electrons from other molecules, so the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com A lower LUMO energy indicates a greater tendency to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. semanticscholar.org
In a DFT study of a Tröger's base containing a naphthalimide unit, the HOMO was calculated to be -7.59 eV and the LUMO was -1.79 eV. researchgate.net The spatial distribution of these orbitals showed that the HOMO was located on the electron-donating part of the molecule, while the LUMO was on the electron-accepting part, confirming the electronic character of the system. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Data for a Naphthalimide Derivative
| Orbital | Energy (eV) | Description | Source |
|---|---|---|---|
| HOMO | -7.59 | Highest Occupied Molecular Orbital; associated with electron donation. | researchgate.net |
| LUMO | -1.79 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. | researchgate.net |
| Energy Gap | 5.80 | Difference between LUMO and HOMO energies; indicates chemical stability. | researchgate.net |
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. scholarsresearchlibrary.com An MEP map is plotted onto the electron density surface of the molecule, with colors indicating different values of the electrostatic potential. researchgate.net
Red regions indicate negative electrostatic potential. These areas are rich in electrons and are the most likely sites for an electrophilic attack. scholarsresearchlibrary.comelixirpublishers.com
Blue regions indicate positive electrostatic potential. These areas are electron-poor and are the most likely sites for a nucleophilic attack. scholarsresearchlibrary.comelixirpublishers.com
Green regions represent neutral or near-zero potential.
MEP analysis provides a clear, intuitive picture of a molecule's reactive sites. researchgate.net For example, in molecules with carbonyl groups, the oxygen atom typically appears as a red region, indicating its susceptibility to electrophiles. researchgate.net
Fukui Function: The Fukui function is a more quantitative reactivity descriptor derived from DFT. It measures the change in electron density at a specific point in the molecule when an electron is added or removed. semanticscholar.org This allows for a precise identification of the most electrophilic and nucleophilic sites within the molecule, complementing the qualitative picture provided by the MEP. scholarsresearchlibrary.comresearchgate.net
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
Theoretical investigations using Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) provide profound insights into the electronic structure, bonding characteristics, and non-covalent interactions within naphthalenyldiazenes, such as Diazene (B1210634), 1-naphthalenyl-2-naphthalenyl-. These methods decode the complex interplay of orbitals and electron density that dictates the molecule's stability and reactivity.
NBO analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making the electronic interactions more intuitive. iau.irresearchgate.net This method is particularly effective for analyzing hyperconjugative interactions, which are crucial for molecular stability. journalcsij.com The stability of the molecule is rationalized by examining the delocalization of electron density between filled (donor) and empty (acceptor) NBOs. The energy of these interactions, E(2), can be quantified using second-order perturbation theory. researchgate.net For a molecule like 1-naphthalenyl-2-naphthalenyl-diazene, significant donor-acceptor interactions are expected between the π-orbitals of the naphthalene (B1677914) rings and the π* anti-bonding orbitals of the N=N double bond, as well as between the nitrogen lone pairs (n) and the π* systems of the aromatic rings. These n → π* and π → π* interactions contribute to the delocalization of electrons across the molecule, influencing its electronic properties and geometry. Studies on analogous compounds like 1-phenylazo-2-naphthol show that substituents on the aromatic rings can tune these interactions, thereby altering the electronic landscape of the molecule. researchgate.net
The table below outlines potential key NBO interactions and their representative stabilization energies for a naphthalenyl-diazene system, extrapolated from studies on similar azo compounds.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Representative) | Interaction Type |
| π(C-C)Naphthyl | π(N=N) | 5-15 | π-conjugation |
| n(N) | π(C-C)Naphthyl | 10-30 | Lone pair delocalization |
| π(N=N) | π(C-C)Naphthyl | 2-8 | π-conjugation |
| σ(C-H) | σ(C-N) | 0.5-2 | Hyperconjugation |
Note: These values are illustrative and can vary based on the specific conformation and computational level of theory.
The Quantum Theory of Atoms in Molecules (QTAIM) offers a complementary perspective by analyzing the topology of the electron density, ρ(r). researchgate.netresearchgate.net This approach partitions the molecule into atomic basins, allowing for the rigorous definition of atoms and chemical bonds. researchgate.netorientjchem.org The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms. nih.gov The properties at these BCPs, such as the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), reveal the nature of the chemical bond. A high ρ(r)BCP value indicates a strong, covalent bond, while the sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ(r)BCP < 0, typical for covalent bonds) and closed-shell interactions (∇²ρ(r)BCP > 0, typical for ionic bonds, hydrogen bonds, and van der Waals interactions). orientjchem.org In 1-naphthalenyl-2-naphthalenyl-diazene, QTAIM analysis would characterize the covalent nature of the C-C, C-H, C-N, and N=N bonds. Furthermore, it can identify weaker non-covalent interactions, such as potential intramolecular H-H contacts, which can influence the planarity and conformation of the molecule, as seen in studies of 1-naphthol. smu.edu
The following table summarizes typical QTAIM parameters for bonds expected in a naphthalenyl-diazene.
| Bond | ρ(r)BCP (a.u.) (Typical Range) | ∇²ρ(r)BCP (a.u.) (Typical Sign) | Bond Type Indication |
| N=N | 0.30 - 0.40 | < 0 | Shared-shell (covalent) |
| C-N | 0.25 - 0.35 | < 0 | Shared-shell (covalent) |
| C-C (Aromatic) | 0.28 - 0.32 | < 0 | Shared-shell (covalent) |
| C-H | 0.20 - 0.28 | < 0 | Shared-shell (covalent) |
| Intramolecular H···H | 0.01 - 0.05 | > 0 | Closed-shell (non-covalent) |
Note: These values are representative and derived from computational studies on analogous aromatic and azo systems.
Potential Energy Surface (PES) Mapping for Reaction Pathways and Isomerization
The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. nih.govarxiv.org For molecules like Diazene, 1-naphthalenyl-2-naphthalenyl-, which can exist as different isomers, the PES is crucial for understanding the mechanisms and energetics of their interconversion, particularly the photoisomerization between the trans (E) and cis (Z) forms. researchgate.net
The isomerization of azobenzene (B91143), the parent compound of naphthalenyldiazenes, has been extensively studied and provides a foundational model. nih.gov The process can occur on the ground electronic state (S0) or, more commonly, via photoexcitation to an excited state (e.g., S1 or S2). acs.org Two primary mechanisms are considered for the isomerization on the S1 surface: rotation around the N=N double bond (torsional motion) and inversion (in-plane bending) at one of the nitrogen centers. nycu.edu.tw
Computational mapping of the PES involves calculating the energy of the molecule along key reaction coordinates, such as the CNNC dihedral angle for rotation and the CNN bond angle for inversion. nycu.edu.tw These calculations identify stable isomers (minima on the PES), transition states (saddle points), and conical intersections (points of degeneracy between electronic states), which facilitate rapid non-radiative decay back to the ground state. nih.gov
For 1-naphthalenyl-2-naphthalenyl-diazene, the bulky and electronically rich naphthalene groups are expected to significantly modify the PES compared to azobenzene. The steric hindrance between the naphthalene rings, particularly in the cis isomer, would likely increase its energy relative to the trans isomer. This steric clash could also raise the energy barrier for the rotational pathway. researchgate.net Conversely, the electronic effects of the extended π-systems of the naphthalene rings can influence the energies of the excited states and the positions of conical intersections, thereby affecting the quantum yield and efficiency of photoisomerization. researchgate.net Theoretical studies on substituted azobenzenes have shown that both electron-donating and electron-withdrawing groups can alter the relative stabilities of isomers and the barriers to interconversion. acs.org
A simplified representation of the stationary points on the ground state (S0) PES for the thermal isomerization of a naphthalenyl-diazene is presented in the table below, with energies relative to the stable trans isomer.
| Stationary Point | Description | Key Coordinate(s) | Relative Energy (kcal/mol) (Illustrative) |
| trans Isomer (E) | Global minimum, planar or near-planar structure | CNNC ≈ 180° | 0 |
| cis Isomer (Z) | Local minimum, non-planar due to steric hindrance | CNNC ≈ 0° | 12 - 20 |
| TS (Rotation) | Transition state for rotation pathway | CNNC ≈ 90° | 25 - 40 |
| TS (Inversion) | Transition state for inversion pathway | CNN ≈ 180° (linearized) | 20 - 35 |
Note: These energy values are illustrative and based on typical findings for sterically hindered azo compounds. The actual values for Diazene, 1-naphthalenyl-2-naphthalenyl- would require specific high-level calculations.
The exploration of the PES provides a detailed roadmap of the isomerization process, explaining the dynamics observed in experimental studies and guiding the design of new photoswitchable materials with tailored properties. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation in Naphthalenyldiazene Research
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy is a fundamental tool for probing the electronic structure of azo compounds. For naphthalenyldiazenes, the extended π-conjugation provided by the two naphthalene (B1677914) rings significantly influences the electronic absorption spectra compared to simpler azobenzenes. The spectra are typically characterized by two main absorption bands: a high-intensity band in the UV region and a lower-intensity band in the visible region.
π-π* Transitions: A strong absorption band, typically found in the ultraviolet region, is assigned to the π-π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital across the conjugated system of the naphthalene rings and the azo group. The extensive conjugation in 1-naphthalenyl-2-naphthalenyl-diazene results in a bathochromic (red) shift of this band compared to azobenzene (B91143).
n-π* Transitions: A weaker absorption band, characteristic of azo compounds, appears at longer wavelengths (in the visible region). This band is attributed to the n-π* transition, which involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. The position and intensity of this band are sensitive to the solvent polarity and the geometry of the molecule.
Studies on related azo dyes derived from naphthol show that the absorption maxima are sensitive to the electronic nature of substituents and the pH of the medium, which can induce tautomeric shifts between azo and hydrazo forms. researchgate.netacademie-sciences.fr For instance, the maximum wavelength (λmax) for a related sulfonated azodye was observed at 500 nm. researchgate.net The analysis of complex mixtures of dyes with overlapping spectra can be achieved using chemometric approaches applied to UV-Vis data. thermofisher.com
Table 1: Representative UV-Vis Absorption Data for Azo Compounds
| Compound Type | λmax (nm) | Transition | Solvent/Medium | Reference |
|---|---|---|---|---|
| Azo-Naphthol Dyes | ~300-800 | π-π* and n-π | Various Solvents | researchgate.net |
| Benzoic Acid Derived Azo Dyes | ~300-400 | π-π (Azo tautomer) | Ethanol (B145695) | academie-sciences.fr |
| Sulfonated Naphthalene Azo Dye | 500 | Not Specified | Not Specified | researchgate.net |
| Thiazolylazo-Naphthol Dye | ~480-520 | n-π* | Ethanol-Water | researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Studies for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the molecular structure of 1-naphthalenyl-2-naphthalenyl-diazene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be complex, showing a series of signals in the aromatic region (typically δ 7.0-9.5 ppm). Due to the asymmetry of the 1- and 2-naphthalenyl groups, all 14 aromatic protons are chemically non-equivalent, leading to a crowded spectrum with intricate splitting patterns (doublets, triplets, and multiplets). The precise chemical shifts are influenced by the anisotropic effects of the adjacent aromatic rings and the electron-withdrawing nature of the azo linker. For example, in a related 1-(benzo[a]phenazin-5-yl)naphthalen-2-ol, proton signals were observed as high as δ 9.77 ppm. ias.ac.in
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data, with signals for the 20 carbon atoms appearing in the aromatic region (typically δ 110-155 ppm). The carbons directly attached to the nitrogen atoms (C-N) are expected to be deshielded and appear at the lower field end of this range. The presence of 20 distinct signals would confirm the asymmetric nature of the molecule.
Advanced 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning the complex proton and carbon signals. researchgate.net COSY helps identify proton-proton spin-spin couplings within each naphthalene ring system, while HSQC correlates each proton with its directly attached carbon atom. Dynamic NMR spectroscopy can be used to study conformational changes and restricted rotation around bonds in similar complex molecules. researchgate.net
Table 2: Illustrative NMR Data for a Related Naphthalene Derivative
| Nucleus | Compound | Chemical Shift (δ, ppm) Range | Reference |
|---|---|---|---|
| ¹H | 1-(benzo[a]phenazin-5-yl)naphthalen-2-ol | 7.24 - 9.77 | ias.ac.in |
| ¹³C | 1-(benzo[a]phenazin-5-yl)naphthalen-2-ol | 117.14 - 152.66 | ias.ac.in |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For 1-naphthalenyl-2-naphthalenyl-diazene, important absorptions include:
N=N Stretch: The azo group stretch is often weak or inactive in the IR spectrum of symmetric trans-azobenzenes but can be observed in asymmetric molecules. When present, it typically appears in the 1400–1500 cm⁻¹ region. researchgate.net
C-N Stretch: Vibrations corresponding to the C-N bonds are expected around 1100–1300 cm⁻¹.
Aromatic C=C and C-H Stretches: Strong bands corresponding to the aromatic C=C stretching of the naphthalene rings appear in the 1450–1600 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the N=N bond. Because the N=N stretch involves a significant change in polarizability, it often gives a strong signal in the Raman spectrum, even when it is weak in the IR. researchgate.net For azo pigments, the N=N stretching mode can be found between 1396 cm⁻¹ and 1430 cm⁻¹. researchgate.net Azo-enhancement strategies, which utilize resonance Raman effects, can significantly increase the sensitivity of detecting specific vibrational modes, making it a powerful tool for analyzing azo compounds. nih.govnih.gov
Table 3: Characteristic Vibrational Frequencies for Azo Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | >3000 | IR | chemrxiv.org |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | researchgate.net |
| N=N Stretch | 1390 - 1500 | Raman, IR | researchgate.netresearchgate.net |
| C-N Stretch | 1120 - 1300 | Raman, IR | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight and valuable information about the compound's structure through its fragmentation pattern.
Molecular Ion Peak: For Diazene (B1210634), 1-naphthalenyl-2-naphthalenyl- (C₂₀H₁₄N₂), the molecular weight is approximately 282.34 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. ias.ac.in
Fragmentation Pattern: The fragmentation of naphthalenyldiazenes under ionization (e.g., Electron Impact, EI) can reveal the strength of different bonds. Common fragmentation pathways include:
Cleavage of the relatively weak C-N bonds, leading to the formation of naphthalenyl cations (C₁₀H₇⁺, m/z = 127) and naphthalenyl-diazene radical cations.
Loss of a nitrogen molecule (N₂, 28 Da) to form a biphenylene-type radical cation.
Fragmentation of the naphthalene rings themselves at higher energies, leading to smaller aromatic fragments. Studies on the multiphoton ionization of naphthalene show extensive fragmentation at high laser powers. stanford.edu
Ultrafast Spectroscopy for Excited-State Dynamics and Deactivation Pathways
Ultrafast spectroscopic techniques, such as femtosecond transient absorption, provide critical insights into the dynamic processes that occur immediately after photoexcitation, such as photoisomerization. aip.org The trans-cis isomerization of the azo group is a key photoreaction for applications in molecular switches.
Upon excitation, the molecule is promoted to an excited singlet state (S₁ or S₂). Ultrafast spectroscopy can track the decay of these excited states, which occurs on a picosecond or femtosecond timescale. dmphotonics.com Studies on azobenzene and its derivatives show that isomerization can proceed through different mechanisms, such as in-plane inversion or out-of-plane rotation, depending on which electronic state is excited (n-π* vs. π-π*). aip.orgrsc.org The bulky naphthalene groups in 1-naphthalenyl-2-naphthalenyl-diazene are expected to sterically influence the isomerization pathway and its quantum yield. rsc.org Encapsulation or confinement can alter these dynamics, increasing excited-state lifetimes by trapping certain conformations. rsc.organl.gov
Table 4: Ultrafast Dynamics Data for Azobenzene Systems
| System | Process | Observed Timescale | Technique | Reference |
|---|---|---|---|---|
| trans-Azobenzene | S₂ State Decay | ~900 fs | fs UV-Vis Absorption | dmphotonics.com |
| trans-Azobenzene | S₁ State Decay | ~2.5 ps | fs UV-Vis Absorption | dmphotonics.com |
| Rotaxane-based Azobenzene | S₁ State Decay | 1.2 ps and 17 ps | fs Upconversion/Absorption | nih.gov |
X-ray Crystallography for Solid-State Structures and Intermolecular Interactions
Molecular Structure: Studies on similar azo compounds show that the azo bridge typically adopts a trans-configuration, which is thermodynamically more stable. nih.gov The molecule may exhibit a nearly planar conformation to maximize π-conjugation, or it could be twisted due to steric hindrance between the hydrogen atoms on the naphthalene rings. nih.goviucr.org
Table 5: Representative Crystallographic Data for Related Naphthalene Compounds
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol | Not Specified | Not Specified | Nearly coplanar; Dihedral angle 2.63° | nih.gov |
| 2-(2-Naphthyl)-1,3-dioxane | Monoclinic | P2₁ | Planar naphthalene ring; C-H···π interactions | nih.gov |
| Naphthalen-2-yl triazole carboxylate derivative | Monoclinic | P2₁/c | Naphthalene system is almost planar | mdpi.com |
| (E)-Azo-Naphthol Derivative | Not Specified | Not Specified | Dihedral angles of 13.11° and 10.35° in asymmetric unit | iucr.org |
Elucidating Structure Property Relationships in Naphthalenyldiazenes
Correlating Substituent Effects with Molecular Properties
The absorption of light by naphthalenyldiazenes is governed by electronic transitions, primarily the n→π* and π→π* transitions characteristic of the azo group, which are modulated by the aromatic system. The energy required for these transitions can be precisely controlled by the electronic nature of substituents.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups (EWGs), such as cyano (-CN) or nitro (-NO₂), lower the energy of the lowest unoccupied molecular orbital (LUMO). Both types of substitutions typically lead to a reduction in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the main absorption bands. nih.govrsc.org
A particularly effective arrangement is a "push-pull" system, where an EDG is placed on one naphthalene (B1677914) ring and an EWG on the other. This creates a strong electronic asymmetry, significantly lowering the transition energy and shifting absorption to longer wavelengths. nih.govnih.gov For example, studies on analogous 1-phenylazonaphthalen-2-ol systems show that the presence of both EDGs and EWGs causes a pronounced red shift in the absorption spectra. nih.gov Similarly, in other naphthalene-based azo dyes, increasing the electron-donating strength of a substituent leads to a systematic redshift. rsc.orgrsc.org
The following table illustrates the general effect of substituents on the absorption maximum (λmax) of aryl azo compounds, demonstrating the principle of electronic tuning.
Table 1: Effect of Substituents on Absorption Maxima (λmax) of Aryl Azo Compounds Data is illustrative, based on principles from related azo dye systems.
| Substituent on Ring 1 | Substituent on Ring 2 | Electronic Character | Expected λmax Shift | Typical λmax (nm) |
|---|---|---|---|---|
| -H | -H | Neutral | Reference | ~450 |
| -OCH₃ (EDG) | -H | Donating | Red Shift | ~475 |
| -H | -NO₂ (EWG) | Withdrawing | Red Shift | ~480 |
| -N(CH₃)₂ (Strong EDG) | -NO₂ (Strong EWG) | Push-Pull | Strong Red Shift | >520 |
Unlike the relatively planar azobenzene (B91143), Diazene (B1210634), 1-naphthalenyl-2-naphthalenyl- possesses significant inherent steric hindrance due to the bulky naphthalene groups. This steric clash prevents the molecule from adopting a fully planar conformation. The naphthalene rings are forced to twist out of the plane with respect to the central C-N=N-C dihedral angle.
This deviation from planarity disrupts the π-conjugation across the molecule, which can have several consequences:
Hypsochromic Shift: Disruption of conjugation can increase the HOMO-LUMO gap, leading to a hypsochromic (blue) shift in absorption compared to a hypothetical planar analogue.
Altered Isomerization: The ground-state conformation and the energy barrier to rotation around the C-N bonds are altered, directly impacting the dynamics and quantum yield of the light-induced trans ↔ cis isomerization. chempedia.info For some sterically hindered azobenzenes, where rotation is inhibited, the isomerization quantum yields become independent of the excitation wavelength. chempedia.info
The molecule retains flexibility through rotation around the C-N single bonds. The final ground-state geometry is a delicate balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion (favoring twisting). This conformational landscape is critical for the photoswitching mechanism, which can proceed via either a rotational or an inversional pathway at one of the nitrogen atoms. nih.govacs.org
Designing Naphthalenyldiazenes for Tunable Photophysical Characteristics
By leveraging the principles of substituent effects and steric control, it is possible to design naphthalenyldiazenes with tailored light-emitting and charge-transfer properties.
While most simple trans-azobenzenes are effectively non-emissive due to the highly efficient and rapid photoisomerization process acting as a non-radiative decay channel, fluorescence can be induced and tuned. rsc.orgnih.gov The key is to modify the structure to favor radiative decay (fluorescence) over non-radiative pathways.
Emission Color: The color of emitted light is determined by the energy gap of the excited state. In push-pull naphthalenyldiazenes, the formation of a polar intramolecular charge transfer (ICT) state (discussed below) results in a large Stokes shift, causing emission to occur at significantly longer wavelengths than absorption. By varying the strength of the donor and acceptor groups, the emission color can be tuned across the visible spectrum. mdpi.combeilstein-journals.org
Quantum Yield (ΦF): The efficiency of fluorescence is the quantum yield. To enhance this, competing non-radiative processes must be suppressed. Strategies include:
Structural Rigidification: Incorporating the azo linkage into a macrocycle or using bulky ortho-substituents can sterically hinder the isomerization process, thereby closing a major non-radiative decay channel and increasing ΦF. nih.gov
Lewis Acid Complexation: Complexing the lone pair electrons of the azo-nitrogens with a Lewis acid, such as a difluoroborane (B8323493) (-BF₂) moiety, blocks the rotation and inversion pathways, effectively "turning on" fluorescence. nih.gov
Electronic Effects: Introducing strong electron-donating substituents can increase the lifetime of the excited state, but this does not always correlate with a higher quantum yield, as other non-radiative pathways may become more prominent. rsc.orgrsc.org For certain protonated naphthalene azo dyes, quantum yields were found to be low (0.02% to 2%) and decreased with increasingly electron-donating substituents. rsc.org
Table 2: Design Principles for Modulating Emission in Azo Dyes Data is illustrative and based on findings from fluorescent azo and naphthalene systems.
| Structural Modification | Principle | Effect on Emission Color | Effect on Quantum Yield (ΦF) |
|---|---|---|---|
| Add Push-Pull Substituents | Induce ICT State | Red Shift (e.g., Green to Orange/Red) | Variable, can increase |
| Incorporate into Macrocycle | Restrict Isomerization | Minimal Change | Increase |
| Complex with -BF₂ | Block N=N Isomerization | Red Shift | Significant Increase |
| Increase Solvent Polarity (for ICT dyes) | Stabilize Polar Excited State | Red Shift (Solvatochromism) | Often Decreases |
The creation of a "push-pull" architecture is a cornerstone of modern chromophore design. In a naphthalenydiazene, this would involve placing an EDG on one naphthalene system and an EWG on the other. Upon absorption of a photon, an electron is effectively transferred from the donor-rich part of the molecule to the acceptor-rich part. nih.gov This photoinduced redistribution of electron density results in a highly polar excited state known as an Intramolecular Charge Transfer (ICT) state. beilstein-journals.orgresearchgate.net
The formation and nature of this ICT state are critical. In flexible systems, the molecule may relax from an initial locally-excited (LE) state into a planar ICT state, which is typically fluorescent, or it may further relax by twisting around a single bond to form a Twisted Intramolecular Charge Transfer (TICT) state. gist.ac.krmdpi.com TICT states are often dark, meaning they decay non-radiatively, thus quenching fluorescence.
Therefore, engineering the system involves not only establishing the push-pull character but also controlling the geometry of the excited state. By designing a molecular scaffold that favors a planar conformation and disfavors twisting in the excited state, one can promote efficient emission from the ICT state, leading to bright, solvatochromic fluorophores. researchgate.net
Structure-Dependent Thermal Stability and Degradation Profiles
The thermal stability of a compound dictates its processing window and operational lifetime in devices. For naphthalenyldiazenes, two distinct thermal processes are relevant: the low-energy cis-to-trans thermal isomerization and the high-energy irreversible thermal decomposition.
The thermal back-reaction from the metastable cis isomer to the stable trans isomer is a critical parameter for photoswitching applications. The half-life of the cis isomer is highly tunable through substitution, with computational studies on thousands of azobenzene derivatives showing that lifetimes can be modulated by many orders of magnitude. acs.orgnih.gov
The ultimate thermal stability is determined by the temperature at which the molecule irreversibly decomposes. For azobenzene and its derivatives, the primary degradation mechanism is the homolytic cleavage of the carbon-nitrogen bonds, which breaks the molecule apart and releases nitrogen gas (N₂). tsu.eduresearchgate.netrsc.org
The stability of these C-N bonds is influenced by several factors:
Substituent Effects: Electron-withdrawing groups tend to weaken the adjacent C-N bond, facilitating cleavage and lowering the decomposition temperature. tsu.eduresearchgate.net Conversely, electron-donating groups can strengthen the C-N bond, thereby increasing the thermal stability. tsu.eduresearchgate.net
Structural Rigidity: Molecules with more rigid structures or those capable of strong intermolecular interactions (e.g., hydrogen bonding) generally exhibit higher thermal stability. researchgate.net The bulky naphthalene groups in Diazene, 1-naphthalenyl-2-naphthalenyl- likely contribute to a higher decomposition temperature compared to simple azobenzene.
Table 3: Influence of Structure on Thermal Decomposition of Azo Compounds Illustrative decomposition onset temperatures based on published data for various azo dyes.
| Compound Type | Key Structural Feature | Typical Decomposition Onset (°C) | Reference Principle |
|---|---|---|---|
| Simple Azobenzene | Unsubstituted Phenyl Rings | ~250-280 °C | ijsrp.org |
| Azo Dye with EWG (-NO₂) | Weakened C-N Bond | Lower (e.g., ~240 °C) | tsu.eduresearchgate.net |
| Azo Dye with EDG (-NH₂) | Strengthened C-N Bond | Higher (e.g., ~300 °C) | tsu.eduresearchgate.net |
| Bisazo Dye with Rigid Structure | Increased Rigidity/Molecular Weight | Higher (e.g., >320 °C) | researchgate.net |
| Aryl Azo Dye Polymer | Polymer backbone | Temperature dependent on polymer matrix | scispace.com |
Molecular Architecture and Liquid Crystalline Behavior
The propensity of a molecule to exhibit liquid crystalline behavior is intrinsically linked to its shape and intermolecular interactions. For calamitic (rod-like) liquid crystals, a rigid core with flexible terminal groups is a common structural motif. mdpi.com Azo compounds, particularly those incorporating rigid aromatic units like naphthalene, are well-known to form liquid crystal phases. researchgate.net The planarity of the naphthalene rings in "Diazene, 1-naphthalenyl-2-naphthalenyl-" contributes to a rod-like molecular shape, a key prerequisite for the formation of mesophases.
The table below summarizes the influence of molecular structure on the liquid crystalline properties of calamitic mesogens, which provides a framework for predicting the behavior of naphthalenyldiazenes.
| Structural Feature | Influence on Liquid Crystalline Behavior |
| Rigid Core | Provides the necessary anisotropy for mesophase formation. Naphthalene units contribute to this rigidity. |
| Flexible Terminal Chains | Lower the melting point and can induce different mesophases (e.g., smectic phases with longer chains). |
| Molecular Geometry | A more linear, rod-like shape (calamitic) favors the formation of nematic and smectic phases. mdpi.com |
| Intermolecular Interactions | Van der Waals forces and π-π stacking between the naphthalene rings contribute to the stability of the mesophase. |
Tautomerism and its Impact on Electronic Structure
Azo dyes derived from naphthols, such as the hydroxylated analog of the subject compound, 1-(naphthalen-2-yldiazenyl)naphthalen-2-ol, can exist in two tautomeric forms: the azo-enol form and the keto-hydrazone form. nih.govpurdue.edu This phenomenon, known as azo-hydrazone tautomerism, involves the intramolecular transfer of a proton between the oxygen and a nitrogen atom of the azo group, accompanied by a rearrangement of the double bonds.
The equilibrium between these two forms is a critical determinant of the compound's electronic and, consequently, its photophysical properties, including color. The stability of each tautomer is influenced by several factors, including the solvent, pH, and the electronic nature of substituents on the aromatic rings. rsc.org
In the solid state, many 1-arylazo-2-naphthol derivatives predominantly exist in the more stable keto-hydrazone form, which is stabilized by a strong intramolecular N-H···O hydrogen bond. nih.gov This has been confirmed through single-crystal X-ray diffraction studies on analogous compounds, which reveal a nearly coplanar conformation with the two aryl groups in an s-trans arrangement across the central linkage. nih.gov
The electronic structure, and therefore the absorption spectrum, is significantly different for each tautomer. The keto-hydrazone form generally absorbs at longer wavelengths (a bathochromic shift) compared to the azo-enol form. Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict the relative stabilities and electronic properties of these tautomers. researchgate.netscielo.br For instance, in related systems, the hydrazone tautomer has been shown to be more stable by several kcal/mol. researchgate.net The choice of solvent can also shift the equilibrium; polar solvents can stabilize one form over the other through intermolecular interactions.
The following table presents a summary of the characteristics of the azo-enol and keto-hydrazone tautomers for a representative 1-arylazo-2-naphthol system.
| Property | Azo-Enol Tautomer | Keto-Hydrazone Tautomer |
| Structure | Contains an -OH group and an -N=N- (azo) linkage. | Contains a C=O group and a -NH-N= (hydrazone) linkage. |
| Intramolecular Bonding | O-H···N hydrogen bond. | N-H···O hydrogen bond (generally stronger). |
| Relative Stability | Often less stable, especially in the solid state. | Often more stable due to stronger intramolecular hydrogen bonding and greater charge delocalization. |
| Absorption Spectrum | Typically absorbs at shorter wavelengths. | Typically exhibits a bathochromic shift (absorbs at longer wavelengths). |
| Influence of Substituents | Electron-donating groups on the phenyl ring can shift the equilibrium. chemrxiv.org | Electron-withdrawing groups can stabilize the hydrazone form. unifr.ch |
The dynamic equilibrium between these tautomeric forms is a key feature of the chemistry of hydroxylated naphthalenyldiazenes, profoundly influencing their properties and potential applications.
Naphthalenyldiazenes in Advanced Functional Materials Research
Optoelectronic and Photonic Materials
The integration of photoactive and electronically active organic molecules is fundamental to the development of next-generation optoelectronic and photonic devices. The inherent properties of naphthalenyldiazenes, such as their extended π-conjugation from the naphthalene (B1677914) units and the photoswitchable nature of the diazene (B1210634) bond, make them promising candidates for these applications.
In the field of Organic Light-Emitting Diodes (OLEDs), the design of the emissive layer is critical for device performance. Naphthalene-based polymers are recognized as suitable materials for OLED applications due to their electronic properties and ability to form stable, amorphous films. The incorporation of naphthalene moieties can influence the energy levels (HOMO and LUMO) of the material, which is crucial for efficient charge injection and transport. For instance, co-polymers based on 1,4-naphthalene have been studied to tune the emission color and reduce fluorescence quenching in OLEDs by creating a twisted polymer backbone that minimizes intermolecular interactions. fujifilm.com
Furthermore, diazene-containing ligands have been successfully used in the synthesis of phosphorescent complexes, particularly with platinum(II). researchgate.net These complexes are of significant interest for achieving high-efficiency OLEDs by harvesting both singlet and triplet excitons. The diazene unit can act as a ligand, coordinating with a metal center to form a cyclometalated complex. The electronic properties of these complexes, and thus their emission colors and photoluminescence quantum yields (PLQY), can be tuned by modifying the substituents on the diazene-containing ligand. researchgate.netnih.gov While research has focused on phenyldiazine-type ligands, the extension to naphthalenyldiazene ligands could offer a pathway to new phosphorescent emitters with potentially different and desirable photophysical properties. researchgate.net
Table 1: Examples of Diazine-based Phosphorescent Pt(II) Complexes and their Photophysical Properties This table is illustrative and based on phenyldiazine analogues, as data for 1-naphthalenyl-2-naphthalenyl-diazene complexes is not readily available.
| Ligand Type | Emission Color | PLQY (in CH2Cl2) | PLQY (Solid State) |
| 2-(3-methoxyphenyl)pyrimidine | Green to Red/NIR | Up to 52% researchgate.net | Up to 20% researchgate.net |
| Phenylquinazoline | Near-Infrared | - | 6% researchgate.net |
In the realm of organic photovoltaics (OPVs), naphthalene diimide derivatives have been investigated as non-fullerene acceptors. nih.gov These materials possess tunable frontier molecular orbital (FMO) energies, which are critical for efficient charge separation at the donor-acceptor interface. mdpi.com The introduction of naphthalene rings into the acceptor molecule can significantly impact the electronic structure and absorption spectrum. mdpi.com Naphthalene-based materials have also shown promise in improving the stability of organic solar cells. For example, naphthalene dithiol has been used as an additive to reduce trap-assisted recombination and enhance the operational stability of OPV devices. nih.gov
For Organic Field-Effect Transistors (OFETs), organic semiconductors with a high degree of order and favorable electronic structure are required. researchgate.net Naphthalene-based materials have been explored for this purpose. For instance, n-type OFETs have been fabricated using naphthalene tetracarboxylic diimide derivatives, demonstrating good electron mobility in air. nih.gov The large π-system of the naphthalene units can facilitate intermolecular charge transport, a key requirement for efficient OFET operation. The specific geometry of Diazene, 1-naphthalenyl-2-naphthalenyl-, could influence the molecular packing in the solid state, which in turn would affect the charge carrier mobility.
The defining characteristic of the diazene (azo) group is its ability to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. wikipedia.org This photochromic behavior forms the basis for a wide range of photoresponsive materials. Azobenzene (B91143), the parent compound of this class, has been extensively studied for its applications in light-controlled systems. rsc.org The isomerization process leads to significant changes in molecular geometry, dipole moment, and absorption spectra, which can be harnessed to alter the macroscopic properties of a material. rsc.orgtcichemicals.com
By analogy, Diazene, 1-naphthalenyl-2-naphthalenyl- is expected to be a photoresponsive molecule. The larger naphthalene rings, compared to the phenyl rings in azobenzene, would likely shift the absorption bands to longer wavelengths and could influence the kinetics of the isomerization process. This could be advantageous for applications requiring sensitivity to visible light. Photoresponsive materials based on azobenzene derivatives have been incorporated into polymers, hydrogels, and films to create smart materials with light-controllable properties, such as shape, adhesion, and wettability. rsc.org
Catalytic Applications and Ligand Design
The nitrogen atoms of the diazene group possess lone pairs of electrons, making them potential coordination sites for metal ions. This property, combined with the rigid and sterically defined structure of naphthalenyldiazenes, suggests their utility in catalysis, either as ligands for metal centers or as molecules that can be catalytically transformed.
Azobenzene and its derivatives are known to act as ligands, coordinating with various transition metals, including palladium, rhodium, and nickel. rsc.orgrsc.org The resulting metal complexes have been explored for their catalytic activity. The diazene moiety can participate in cyclometalation reactions, where the metal center bonds to both a nitrogen atom and a carbon atom of an adjacent aromatic ring, forming a stable chelate structure. This interaction can influence the electronic and steric environment of the metal center, thereby modulating its catalytic performance.
While specific examples of Diazene, 1-naphthalenyl-2-naphthalenyl- acting as a ligand in a catalytic system are not prominent in the literature, the principles derived from azobenzene chemistry are applicable. rsc.orgrsc.org The naphthalene rings would offer a different steric and electronic profile compared to phenyl rings, potentially leading to novel catalytic selectivities. Chiral ligands are crucial in asymmetric catalysis for the synthesis of enantiomerically pure compounds. nih.gov The introduction of chirality into a naphthalenyldiazene framework could lead to new classes of ligands for asymmetric transformations.
Table 2: Metals and Catalytic Transformations Involving Azobenzene as a Reactant/Ligand This table illustrates the catalytic potential of the azobenzene core, which is analogous to the naphthalenyldiazene core.
| Metal | Catalytic Transformation |
| Palladium | C-H functionalization, acylation rsc.org |
| Rhodium | C-H functionalization rsc.org |
| Nickel | Cycloaddition reactions rsc.org |
Azo compounds are widely used as thermal and photochemical initiators for free-radical polymerization. fujifilm.comtcichemicals.comfujifilm.com Upon heating or irradiation with UV light, the relatively weak C-N bonds in the azo initiator cleave, releasing a molecule of nitrogen gas and generating two carbon-centered radicals. fujifilm.comfujifilm.com These radicals can then initiate the polymerization of vinyl monomers. fujifilm.com
The decomposition rate of an azo initiator is a critical parameter and is typically characterized by its half-life at a specific temperature. sigmaaldrich.com This rate can be tuned by altering the substituents attached to the azo group. While common azo initiators like 2,2'-azobis(isobutyronitrile) (AIBN) are aliphatic, aromatic azo compounds can also function as initiators. The stability of the generated radicals influences the initiation efficiency. In the case of Diazene, 1-naphthalenyl-2-naphthalenyl-, homolytic cleavage would produce naphthyl radicals. The stability and reactivity of these radicals would determine the compound's suitability as a polymerization initiator. The thermal or photochemical conditions required for decomposition would likely differ from those of aliphatic azo initiators due to the different electronic environment provided by the naphthalene rings.
Supramolecular Assembly and Complex Formation
The supramolecular assembly of molecules is a cornerstone of developing advanced functional materials. In the context of azo compounds containing naphthalene rings, non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces are crucial in dictating the formation of ordered structures. For instance, the introduction of functional groups capable of hydrogen bonding, such as hydroxyl or amide groups, onto the naphthalene or phenyl rings of an azo dye can direct the self-assembly process into well-defined architectures like fibrillar gels, vesicles, and nanotubes. rsc.org
While no specific studies on the supramolecular assembly of "Diazene, 1-naphthalenyl-2-naphthalenyl-" were identified, research on analogous systems like naphthalene-diimides (NDIs) demonstrates that the planar and electron-deficient nature of the naphthalene core promotes strong π–π stacking interactions. rsc.org These interactions, often in concert with hydrogen bonds, can lead to the formation of highly ordered, long-range assemblies. The specific stereochemistry of the 1- and 2-naphthyl groups in the target compound would be expected to significantly influence the geometry of these π–π stacking interactions, leading to unique, and as yet uncharacterized, supramolecular structures.
Sensing Applications (e.g., Acid-Base Indicators)
Azo dyes containing naphthalene moieties are well-documented for their use as acid-base indicators, a property stemming from the pH-dependent changes in their electronic structure and, consequently, their color. The azo group (-N=N-) can be protonated under acidic conditions, which alters the electronic conjugation of the molecule and results in a visible color change. rsc.org
For example, studies on naphthalene-based azo dyes have shown that their pKa values, which determine the pH range of their color change, can be tuned by introducing different substituent groups on the aromatic rings. rsc.org The protonation of the azo group can shut down photoisomerization and lead to a significant redshift in the absorption spectra. rsc.org
A study on a related azo dye, [4-((4-hydroxynaphthalen-1-yl) diazenyl) benzoic acid], demonstrated its utility as an acid-base indicator with sharp color changes in acidic, neutral, and alkaline media. This highlights the potential of naphthalene-based azo compounds in sensing applications. researchgate.net While no specific data exists for "Diazene, 1-naphthalenyl-2-naphthalenyl-", it is plausible that it would exhibit halochromism (color change with pH), though its specific pKa and color transition range remain to be experimentally determined.
Table of pH-Dependent Properties of Related Naphthalene Azo Dyes
| Compound/System | Property | Observation | Reference |
| Naphthalene-based azo dyes | pKa in acetonitrile | Varies from 8.1 to 10.6 depending on substituents. | rsc.org |
| Naphthalene-based azo dyes | Effect of Protonation | Stabilizes the LUMO, causing a significant redshift in absorption spectra. | rsc.org |
| 4-((4-hydroxynaphthalen-1-yl) diazenyl) benzoic acid | Indicator Property | Exhibits sharp color changes in acidic, neutral, and alkaline pH. | researchgate.net |
Environmental Remediation through Chelation and Adsorption Mechanisms
Azo dyes and their derivatives are recognized for their ability to act as chelating agents for metal ions. nih.govresearchgate.net The nitrogen atoms of the azo group, often in conjunction with other donor atoms like hydroxyl or amino groups on the naphthalene rings, can coordinate with metal ions to form stable complexes. This property is harnessed for the removal of heavy metal pollutants from wastewater.
Research on various azo dyes has demonstrated their effectiveness in chelating metal ions such as Cu(II), Ni(II), and Co(II). researchgate.net The formation of these metal-ligand complexes can facilitate the removal of toxic metals through processes like precipitation or adsorption onto a solid support. For instance, azo dyes immobilized on resins have been used for the efficient removal of heavy metals from aqueous solutions.
Although no studies have specifically investigated "Diazene, 1-naphthalenyl-2-naphthalenyl-" for environmental remediation, the fundamental structure suggests a potential for metal chelation. The lone pair electrons on the azo nitrogen atoms could coordinate with metal ions. The efficiency of such chelation would depend on factors like the pH of the solution and the nature of the metal ion.
Chemical Interactions of Naphthalenyldiazenes in Mechanistic Biomolecular Studies
Ligand-Protein Binding Mechanisms through Computational Docking and Fragment Mapping
Understanding how a ligand binds to its protein target is fundamental to predicting its biological effect. Computational and experimental methods provide powerful insights into these binding events at the atomic level.
Computational Docking: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov This method models the ligand-protein complex to understand the forces driving the interaction, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. researchgate.net For a molecule like Diazene (B1210634), 1-naphthalenyl-2-naphthalenyl-, docking studies would predict how the two bulky naphthalene (B1677914) rings position themselves within a protein's binding pocket. The large, hydrophobic surface area of the naphthalene systems suggests that van der Waals and π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) would be significant drivers of binding.
In practice, docking programs like AutoDock are used to assess binding energy. nih.gov Studies on related structures, such as naphthalene-based inhibitors, have utilized these methods to identify potential binding sites and conformations. ekb.egresearchgate.net For instance, a simple naphthalene molecule can be docked first to help model the opening of cryptic binding pockets, which can then accommodate larger, more complex ligands. researchgate.net Aromatic azo compounds, including derivatives of 1,1'-azonaphthalene, have shown biological activity that is dependent on their molecular size and geometry, reinforcing the importance of how these molecules fit within a biological target. pnas.org
Fragment Mapping: Fragment mapping is an experimental approach to identify binding sites on a protein. It often involves using photoaffinity labeling (PAL), where a small molecule probe carrying a photoreactive group is used to covalently link to the target protein upon UV irradiation. researchgate.net The diazene group is structurally related to diazirines, which are highly effective photoreactive moieties used in these studies. Upon photoactivation, diazirines form reactive carbenes that can insert into nearby C-H or R-H bonds, effectively "mapping" the binding site. researchgate.net The diazene linkage in naphthalenyldiazenes, while primarily known for its photoswitching properties, is part of the broader family of nitrogen-containing functional groups used in such probes. By attaching a naphthalenyl-diazene fragment to a library of compounds, researchers could screen for interactions and map binding pockets, with subsequent analysis by mass spectrometry identifying the precise location of binding.
| Technique | Principle | Application to Naphthalenyldiazenes | Key Interactions Predicted/Mapped |
| Computational Docking | Predicts binding conformation and affinity based on scoring functions. | Models the fit of the two naphthalene rings into a protein's active site. | Hydrophobic interactions, π-stacking with aromatic residues. |
| Fragment Mapping (by PAL) | Uses photo-reactive probes to covalently label binding sites for identification. | Diazene moiety serves as a core component of a potential photo-activated fragment. | Identifies specific amino acid residues in close proximity to the bound ligand. |
Enzyme Inhibition Mechanisms at the Molecular Level (e.g., RNA Editing Ligase Inhibition)
Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. Naphthalene-based compounds have emerged as effective inhibitors for a variety of enzymes, with their mechanism often elucidated at the molecular level.
A prominent example is the inhibition of RNA Editing Ligase 1 (TbREL1) from the parasite Trypanosoma brucei, the causative agent of African sleeping sickness. nih.gov TbREL1 is essential for the parasite's survival and has no close human homolog, making it an attractive drug target. nih.gov The enzyme functions by catalyzing the re-ligation of mRNA transcripts after a process of uridylate insertion or deletion. nih.gov This ligation occurs in three steps: (i) enzyme adenylylation, where the ligase is activated by ATP; (ii) transfer of AMP to the 5'-phosphate of the RNA; and (iii) formation of a phosphodiester bond to seal the nick. nih.gov
Researchers have successfully used computational virtual screening to identify novel naphthalene-based inhibitors of TbREL1. nih.gov These compounds were predicted to fit into the ATP-binding pocket of the enzyme. Subsequent experimental validation confirmed that these scaffolds act as inhibitors, with some demonstrating low-micromolar efficacy. nih.gov The inhibitory mechanism was found to be the prevention of the first step of the ligation reaction: the adenylylation of the ligase. nih.gov By blocking this essential activation step, the entire RNA editing process is halted.
| Compound Scaffold | Target Enzyme | Mechanism of Inhibition | Significance |
| Naphthalene-based inhibitors | Trypanosoma brucei RNA Editing Ligase 1 (TbREL1) | Blocks the initial adenylylation step of the enzyme, preventing its activation by ATP. nih.gov | Halts an essential mRNA processing pathway in a pathogenic parasite, representing a potential therapeutic strategy. nih.gov |
The success of these naphthalene-based molecules highlights a key principle: the rigid aromatic scaffold can effectively occupy well-defined binding pockets, such as the ATP-binding site, leading to potent and specific enzyme inhibition. The diazene linker in a compound like "Diazene, 1-naphthalenyl-2-naphthalenyl-" could serve to orient the two naphthalene rings optimally to span and block such an active site.
Radical Scavenging Activity from a Chemical Perspective
Reactive oxygen species (ROS) are highly reactive molecules that can cause oxidative damage to cells, contributing to aging and various diseases. Antioxidants mitigate this damage by neutralizing these species, a process often referred to as radical scavenging. The chemical structure of a compound dictates its ability to act as a radical scavenger, typically by donating a hydrogen atom or an electron to stabilize the radical.
Aromatic compounds containing hydroxyl or amino groups are often effective radical scavengers. While Diazene, 1-naphthalenyl-2-naphthalenyl- lacks these specific groups, its extended π-conjugated system and the azo functional group can still participate in redox reactions. Studies on structurally related compounds provide insight into its potential activity. For example, naphthalene-based chalcones and other heterocyclic derivatives have shown significant antioxidant properties in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. nih.govbath.ac.uk
Furthermore, research on naphthalene-based azo dyes has shown that some exhibit good radical scavenging activity. researchgate.net The azo group (-N=N-) itself is a known chromophore and can influence the electronic properties of the entire molecule, potentially facilitating the stabilization of a radical species. researchgate.net The biological activity of azo compounds has been linked to this functional group, which can act as a pharmacophore. researchgate.net The combination of the azo bridge and the extensive delocalization provided by the two naphthalene rings could allow the molecule to absorb and dissipate radical energy.
| Compound Type | Assay | Result (IC50 Value) | Reference |
| Naphthalene-based Chalcone Derivative 5 | DPPH Radical Scavenging | 178 µM | nih.gov |
| Naphthalene-based Chalcone Derivative 10 | DPPH Radical Scavenging | 177 µM | nih.gov |
| Ascorbic Acid (Reference) | DPPH Radical Scavenging | 148 µM | nih.gov |
IC50 is the concentration of a substance required to reduce the initial radical concentration by 50%.
These findings suggest that a naphthalenyl-diazene structure possesses the core chemical features that could impart radical scavenging capabilities, contributing to a broader profile of biological activity. mdpi.com
Design Principles for Naphthalene-Based Scaffolds in Molecular Probes
Molecular probes are essential tools in biomedical research for visualizing and quantifying biological molecules and processes. The naphthalene scaffold is a highly versatile platform for the design of such probes, particularly fluorescent ones, due to a set of favorable characteristics. researchgate.netresearchgate.net
Key Design Principles:
Rigid and Planar Core: The fused two-ring structure of naphthalene provides a rigid and planar core. This structural rigidity minimizes non-radiative decay from vibrational motion, which often leads to higher fluorescence quantum yields compared to more flexible molecules. nih.gov
Tunable Photophysical Properties: While unsubstituted naphthalene is only weakly fluorescent, its emission properties can be dramatically altered by adding substituent groups. Attaching electron-donating and electron-accepting groups to the naphthalene ring can create a "push-pull" system, leading to intense fluorescence via an intramolecular charge transfer (ICT) mechanism. researchgate.net This ICT character makes the probe's fluorescence highly sensitive to its local environment, such as solvent polarity or binding to a biological target.
Platform for Functionalization: The naphthalene ring can be readily modified at various positions, allowing for the attachment of specific recognition moieties (for targeting ions, proteins, or nucleic acids) and other functional groups to tune solubility and cell permeability. nih.gov For example, 1,8-naphthalimide (B145957) derivatives are widely used as fluorescent sensors due to their excellent photostability and large Stokes shift. nih.gov
Bio-intercalation: The planar aromatic nature of the naphthalene scaffold allows it to intercalate between the base pairs of DNA. This property has been exploited to design naphthalene diimide derivatives that bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer, making them potential anti-cancer agents. nih.gov
The azo linkage in a naphthalenyl-diazene adds another layer of functionality. Azo dyes are well-known photoswitches, meaning they can be reversibly isomerized between trans and cis forms with light of specific wavelengths. Incorporating this feature into a naphthalene-based probe could allow for the photocontrol of its biological activity or fluorescence, enabling spatiotemporal control over its function. rsc.orgnih.gov
| Design Principle | Structural Basis | Resulting Property/Application |
| Rigid Planar Core | Fused aromatic ring system | High fluorescence quantum yield, DNA intercalation. nih.gov |
| Tunable Photophysics | Substituent effects (e.g., push-pull) | Environment-sensitive fluorescence, ratiometric sensing. researchgate.net |
| Functionalization | Readily modified ring positions | Specificity for biological targets (ions, proteins). nih.gov |
| Photoswitching | Azo (-N=N-) linkage | Photo-control of binding or fluorescence. rsc.org |
Concluding Perspectives and Future Research Trajectories
Current Challenges and Knowledge Gaps in Naphthalenyldiazene Chemistry
The study of naphthalenyldiazenes, including the asymmetrically substituted "Diazene, 1-naphthalenyl-2-naphthalenyl-," faces several key challenges that currently limit their full potential. A primary hurdle is achieving precise control over their synthesis to produce specific isomers with high purity. The synthesis of unsymmetrical diaryl azo compounds can be complex, often requiring multi-step procedures or transition metal catalysts, which can introduce impurities and increase costs. researchgate.netresearchgate.net
A significant knowledge gap exists in the comprehensive understanding of the structure-property relationships in these molecules. While the photoisomerization of azobenzene (B91143) and its simpler derivatives between the trans (E) and cis (Z) forms is well-documented, the influence of bulky, electron-rich naphthyl groups on this process is less understood. nih.govresearchgate.net Key data regarding the quantum yields of photoisomerization and the thermal half-lives of the metastable cis isomers are often scarce for specific, complex derivatives like 1-naphthalenyl-2-naphthalenyl-diazene. nih.gov This lack of fundamental data hinders the rational design of naphthalenyldiazenes for specific applications.
Furthermore, the behavior of these molecules when incorporated into materials or adsorbed onto surfaces presents another layer of complexity. The photo-response of azobenzenes can be significantly altered in the solid state or in thin films compared to their behavior in solution. researchgate.net Interactions with a substrate or surrounding matrix can change isomerization mechanisms, sometimes quenching the photoswitching ability altogether. researchgate.net Understanding and controlling these interfacial phenomena is a major challenge for developing reliable devices based on naphthalenyldiazenes. The aggregation behavior, driven by the large π-systems of the naphthalene (B1677914) rings, can also lead to unpredictable photochemical properties.
Emerging Research Avenues for Naphthalenyldiazenes
Despite the challenges, several exciting research avenues are emerging for naphthalenyldiazenes. A key direction is the development of novel, efficient synthetic methods. Researchers are exploring metal-free cascade reactions and innovative cross-coupling strategies to create unsymmetrical naphthalenyldiazenes with greater ease and selectivity. researchgate.netrsc.org These advancements could make a wider range of these compounds readily accessible for study and application.
A major focus of emerging research is the design of naphthalenyldiazenes that operate within the visible or even near-infrared (NIR) light spectrum. nih.gov Standard azobenzenes typically require UV light for trans-to-cis isomerization, which can be damaging to biological systems and has limited penetration depth. researchgate.net By strategically modifying the electronic structure with naphthalene groups, researchers aim to red-shift the absorption bands, opening up applications in photopharmacology and in vivo imaging.
The exploration of naphthalenyldiazenes as components in advanced functional materials is rapidly expanding. Their integration into polymers, liquid crystals, and metal-organic frameworks (MOFs) allows for the creation of "smart" materials whose mechanical, optical, or chemical properties can be controlled with light. researchgate.net For example, incorporating these molecular switches into polymers could lead to materials that change shape or stiffness on command. There is also growing interest in leveraging the significant geometric change between the planar trans isomer and the three-dimensional cis isomer to create molecular machines and nanoscale actuators. nih.gov
Potential Impact on Interdisciplinary Scientific Fields
The unique properties of naphthalenyldiazenes position them to have a significant impact across various scientific disciplines.
Materials Science: As photoswitches, they are fundamental building blocks for developing photoresponsive materials. researchgate.net This includes applications in high-density optical data storage, where the two isomers represent "0" and "1" states, and in the creation of self-healing polymers, light-controlled adhesives, and smart textiles that can change color or permeability.
Pharmacology and Medicine: The ability to control the shape of a molecule with light is the basis of photopharmacology. nih.gov Naphthalenyldiazenes designed to absorb red or NIR light could be incorporated into drug molecules. This would allow a drug to be administered in an inactive (trans) form and then activated only at a specific site in the body using focused light, reducing side effects and increasing efficacy. nih.gov
Nanotechnology and Molecular Electronics: The reversible isomerization of naphthalenyldiazenes makes them ideal candidates for molecular-scale switches and motors. researchgate.net Their ability to change conformation can be used to control electrical conductivity, gate ion channels, or trigger mechanical work at the nanoscale, forming the basis for future electronic components and nanorobots.
Organic and Supramolecular Chemistry: The synthesis and study of complex naphthalenyldiazenes continue to drive innovation in organic synthesis and deepen the fundamental understanding of photochemistry. researchgate.netrsc.org They serve as model systems for studying non-covalent interactions, molecular recognition, and the construction of complex, functional supramolecular assemblies.
The continued exploration of "Diazene, 1-naphthalenyl-2-naphthalenyl-" and its relatives promises not only to expand the toolkit of molecular photoswitches but also to foster significant advancements at the interface of chemistry, materials science, and medicine.
Q & A
Q. What are the common synthetic routes for preparing 1-naphthalenyl-2-naphthalenyl-diazene, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling naphthalene derivatives with diazene intermediates. Key steps include diazotization of primary amines and subsequent azo-coupling with naphthol derivatives. Reaction conditions such as temperature (maintained below 5°C for diazotization to prevent decomposition), pH (acidic for stable diazonium salt formation), and solvent choice (e.g., ethanol or DMF) critically affect yield and purity. For instance, excess base can lead to side reactions, while improper temperature control may degrade intermediates. Chromatographic purification (e.g., column chromatography) is often required to isolate the product .
Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-naphthalenyl-2-naphthalenyl-diazene?
Methodological Answer:
- UV-Vis Spectroscopy : Azo compounds exhibit strong absorbance in the visible range (λmax ~400–500 nm) due to n→π* transitions in the –N=N– group.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., C17H14N2O2, MW 278.31 g/mol) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substitution patterns on naphthalene rings (e.g., aromatic protons at δ 7.2–8.5 ppm).
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and monitors degradation under light or heat .
Q. What are the key safety considerations when handling 1-naphthalenyl-2-naphthalenyl-diazene in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use P95 respirators if airborne particles are present .
- Ventilation : Work in a fume hood to avoid inhalation.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15+ minutes. Seek medical attention for persistent symptoms .
Q. What are the solubility and stability profiles of 1-naphthalenyl-2-naphthalenyl-diazene under various solvent conditions?
Methodological Answer: The compound is a solid (melting point 179°C) with limited water solubility. It dissolves in polar aprotic solvents (e.g., DMSO, DMF) and aromatic hydrocarbons (e.g., toluene). Stability tests show degradation under UV light via N=N bond cleavage. Store in amber vials at –20°C under inert gas (N2 or Ar) to prevent oxidation. Avoid prolonged exposure to acidic/basic conditions to maintain structural integrity .
Advanced Research Questions
Q. How do substituents on the naphthalene rings affect the photochemical stability and reactivity of 1-naphthalenyl-2-naphthalenyl-diazene?
Methodological Answer: Electron-withdrawing groups (e.g., –NO2) reduce photostability by lowering the energy barrier for N=N bond cleavage, while electron-donating groups (e.g., –OCH3) enhance stability. Time-resolved spectroscopy reveals that substituents alter the excited-state lifetime, impacting radical pair formation during photolysis. For example, methoxy substituents increase π-conjugation, delaying denitrogenation .
Q. What is the role of crystal packing in the solid-state photochemical behavior of 1-naphthalenyl-2-naphthalenyl-diazene?
Methodological Answer: X-ray crystallography (e.g., CCDC data) shows that molecular orientation in the crystal lattice restricts radical mobility, favoring combination over disproportionation . For instance, in crystalline diazenes, radical pairs (e.g., BME• and t-Bu•) exhibit a combination-to-disproportionation ratio >33, compared to 1.6 in solution. This is attributed to steric constraints in the reaction cavity, which hinder hydrogen abstraction pathways .
Q. How do computational methods contribute to understanding the electronic structure and reaction pathways of 1-naphthalenyl-2-naphthalenyl-diazene?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.5 eV) and transition states for N=N bond cleavage. Molecular dynamics simulations reveal solvent effects on radical recombination kinetics. For example, in nonpolar solvents, radical pairs escape the solvent cage faster (cage factor ~0.2) than in polar solvents (~0.5) .
Q. How do radical recombination and disproportionation pathways differ between solution and solid-state reactions involving 1-naphthalenyl-2-naphthalenyl-diazene?
Methodological Answer: In solution , radical pairs (e.g., BME• and t-Bu•) predominantly undergo disproportionation (yield ~70%) due to free diffusion and longer lifetimes. In the solid state , crystal confinement forces recombination (yield ~85%), as seen in kinetic studies using EPR spectroscopy. Activation energy for recombination in crystals is ~15 kJ/mol lower than in solution, highlighting lattice stabilization effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
